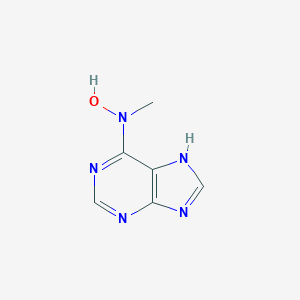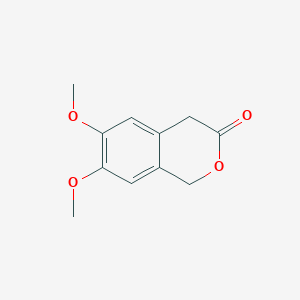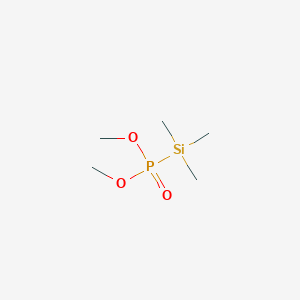
2,6-Dichlorobenzyl alcohol
Overview
Description
2,6-Dichlorobenzyl alcohol is an organic compound with the molecular formula C7H6Cl2O. It is a derivative of benzyl alcohol, where two chlorine atoms are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its antiseptic properties and is commonly used in throat lozenges to treat mouth and throat infections .
Mechanism of Action
Target of Action
2,6-Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacteria and viruses associated with mouth and throat infections . It is considered an active ingredient found in several over-the-counter products .
Mode of Action
The local anesthetic action of this compound is thought to be due to a reduced sodium channel blockade .
Pharmacokinetics
It is known that the compound is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting that it is likely absorbed and distributed in the body to exert its therapeutic effects.
Result of Action
In vitro studies with the combination of this compound and amylmetacresol have shown a virucidal effect against a number of viruses associated with the common cold, which is observed by a reduction in the viral load . In clinical trials, administration of this compound lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Biochemical Analysis
Biochemical Properties
It is known that the local anesthetic action of 2,6-Dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of this compound is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Cellular Effects
This compound has a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products .
Molecular Mechanism
It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Temporal Effects in Laboratory Settings
It is known that this compound is a solid at room temperature and has a melting point of 96-98 °C (lit.) .
Metabolic Pathways
This compound is metabolized in the liver to form hippuric acid . After metabolism, this compound is excreted in the urine .
Transport and Distribution
It is known that this compound is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzyl alcohol can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorobenzyl chloride with an acetate-forming agent, such as anhydrous sodium acetate, followed by hydrolysis to obtain this compound. A quaternary ammonium salt is often used as a phase transfer catalyst during the acetate-forming reaction .
Another method involves the electrochemical oxidation of this compound to its corresponding aldehyde or ketone using N-hydroxyphthalimide as a mediator .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid.
Reduction: Reduction reactions can convert it back to 2,6-dichlorobenzyl chloride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions
Major Products Formed
Oxidation: 2,6-Dichlorobenzaldehyde, 2,6-dichlorobenzoic acid.
Reduction: 2,6-Dichlorobenzyl chloride.
Substitution: Various substituted benzyl derivatives depending on the reagents used
Scientific Research Applications
2,6-Dichlorobenzyl alcohol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Another dichlorinated benzyl alcohol with similar antiseptic properties.
2,5-Dichlorobenzyl alcohol: Similar structure but different substitution pattern, affecting its reactivity and applications.
3,5-Dichlorobenzyl alcohol: Another isomer with different chemical and physical properties.
Uniqueness
2,6-Dichlorobenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position of chlorine atoms enhances its antiseptic properties compared to other isomers .
Properties
IUPAC Name |
(2,6-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKHCCZLKYKUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165075 | |
| Record name | Benzenemethanol, 2,6-dichloro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15258-73-8 | |
| Record name | 2,6-Dichlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15258-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015258738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15258-73-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 2,6-dichloro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEMETHANOL, 2,6-DICHLORO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8KSU5EL67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the bond length and torsion angle in 2,6-Dichlorobenzyl alcohol?
A1: Research on this compound derivatives, specifically the diphenyl phosphate ester, reveals a significant correlation between its structure and reactivity. The torsion angle between the benzylic C-O bond and the plane of the aromatic ring, measuring 77.3°, influences the strength of the cycle-π-σ* interaction []. Additionally, the benzylic C-O bond length, measured at 1.464Å, provides further insights into its reactivity []. These structural features are crucial for understanding the compound's chemical behavior and potential applications.
Q2: How is 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy used to study this compound?
A2: 35Cl NQR spectroscopy provides valuable insights into the molecular dynamics of this compound []. The technique reveals an order-disorder transition in the compound around 215 K. Analysis of the temperature dependence of NQR frequencies allows for calculating torsional frequencies and their temperature coefficients, offering a deeper understanding of the molecule's vibrational modes [].
Q3: Has this compound been investigated for its potential environmental impact?
A3: Yes, this compound was one of several compounds proposed as a potential partitioning tracer for quantifying residual oil saturation in the oil and gas industry []. Due to the possibility of environmental release through produced water discharges, researchers have investigated its environmental risk. Studies assessing biodegradability in seawater, acute toxicity in rainbow trout gill cells, and growth inhibition in algae provided data for environmental risk assessment models. These models suggest a higher environmental risk associated with this compound compared to other tested tracer compounds [].
Q4: Are there analytical methods available to detect this compound in complex mixtures?
A4: Yes, this compound can be identified and quantified in complex mixtures, such as cosmetics. Ultra performance liquid chromatography (UPLC) coupled with a PDA detector has been successfully employed for simultaneous analysis of various preservatives, including this compound []. This method offers a fast and reliable approach for quality control and regulatory compliance.
Q5: Can you elaborate on the research conducted on the crystal structure of this compound?
A5: Although limited information is available on the specific crystal data for this compound, research has been conducted to explore its crystallographic properties []. Further investigation into its crystal structure can provide insights into its physical characteristics, such as melting point, and can potentially contribute to understanding its stability and formulation properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)




